Mecillinam
Overview
Description
Mecillinam, also known as Amdinocillin, is a β-lactam antibiotic with a broad spectrum of activity against gram-negative organisms . It is effective for the treatment of catheter-associated infections at high dosages .
Synthesis Analysis
Mecillinam is a β-lactam antibiotic that specifically targets the PBP2 enzyme in the cell elongation machinery of Escherichia coli . It has been found that the overproduction of endopeptidase enzymes that cleave crosslinks in the cell wall promotes mecillinam resistance by stimulating PG synthesis by a subset of PBPs .
Molecular Structure Analysis
Mecillinam has a characteristic penicillin structure with a fused beta-lactam-thiazolidine two-ring system . It is a semisynthetic, β-lactam antibacterial of the amidinopenicillin class .
Physical And Chemical Properties Analysis
Mecillinam is a substance with the molecular formula C15H23N3O3S and a molecular weight of 325.43 . It is poorly absorbed if given orally .
Scientific Research Applications
Environmental Impact Assessment
Mecillinam has been studied for its effects on the aquatic environment. Research shows that mecillinam, along with other antibiotics used in urinary tract infections, can affect various aquatic organisms. It has been found to be readily biodegradable in activated sludge, indicating its environmental compatibility. However, mecillinam and ciprofloxacin demonstrated high toxicity to the cyanobacterium Microcystis aeruginosa. The study concluded that with the current pattern of use in Europe, mecillinam does not pose a significant environmental risk (Halling-Sørensen et al., 2000).
Antibacterial Properties
Mecillinam has been identified as having a strong in vitro activity against Enterobacteriaceae. Its bactericidal action results from the lysis of cells and causes a change in the morphology of Escherichia coli towards larger spheric forms. The effectiveness of mecillinam increases with prolonged exposure or lower inoculum, and its activity can be enhanced when combined with other antibiotics like ampicillin (Tybring & Melchior, 1975).
Synergy with Other Antibiotics
Mecillinam's combination with amoxicillin and clavulanic acid shows potential synergistic and bactericidal effects against extended-spectrum β-lactamase (ESBL)-producing E. coli. This combination may enhance the treatment efficacy of urinary tract infections caused by ESBL-producing E. coli, as it demonstrated suppression of resistance during a 24-hour antibiotic exposure (Skarp et al., 2019).
Resistance Reversion in Urinary Tract Infections
A significant finding in recent research is the reversion of high-level mecillinam resistance to susceptibility in Escherichia coli during growth in urine. This study suggests that mecillinam can be effectively used to treat urinary tract infections (UTIs), even in cases where clinical strains are identified as mecillinam-resistant in laboratory tests. It highlights the potential for personalized treatment strategies based on urine composition, as the reversion to susceptibility varied with urine osmolality (Thulin et al., 2017).
Efficacy Against Multidrug-Resistant E. coli
Mecillinam's efficacy has been evaluated against clinical multidrug-resistant E. coli strains in a murine urinary tract infection model. The study demonstrated that mecillinam, even in the presence of resistance, can reduce the number of E. coli in urine, kidneys, and bladder, which underscores its potential role in treating infections caused by multidrug-resistant E. coli (Zykov et al., 2019).
Treatment of Enteric Fever
Mecillinam has shown promise in treating enteric fever, including typhoid and paratyphoid fever. It has been observed to be more active than ampicillin against salmonellae, including Salmonella typhi. This study suggests mecillinam as a viable option for treating typhoid, with good tolerance and effective serum and bile levels (Clarke et al., 1976).
Activity Against Urinary Tract Clinical Isolates
A study investigating mecillinam's activity against urinary tract clinical isolates from the United States during 2017-2020 revealed its promising effectiveness. Mecillinam showed high activity against Enterobacterales isolates, including those resistant to other antibiotics and multidrug-resistant strains. This indicates its potential use in treating complicated and uncomplicated urinary tract infections in regions where it is not yet approved, like the USA (Hawser et al., 2022).
Cell Division Stimulation in E. coli Mutants
Research on the effects of mecillinam on cell division in Escherichia coli mutants revealed that it stimulates cell division in certain temperature-sensitive cell division mutants. Mecillinam specifically binds to penicillin-binding protein 2 and causes a transition from rod to coccal shape, influencing cell division processes in E. coli. This suggests potential applications in studying bacterial cell division and morphology (Canepari et al., 1984).
Synergism in Experimental Meningitis
A study exploring mecillinam and ampicillin synergy in experimental Enterobacteriaceae meningitis found that their combination is synergistic against certain strains, enhancing bactericidal effects in vivo. This suggests the potential of mecillinam-ampicillin combinations in treating gram-negative bacillary meningitis, especially when in vitro bactericidal synergism is demonstrated (Scheld et al., 1979).
Safety And Hazards
When handling Mecillinam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVAEOLVKTZFQ-NTZNESFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022584 | |
Record name | Amdinocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amdinocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.79e-01 g/L | |
Record name | Amdinocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amdinocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls. | |
Record name | Amdinocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Mecillinam | |
CAS RN |
32887-01-7 | |
Record name | Mecillinam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amdinocillin [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amdinocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amdinocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mecillinam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMDINOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amdinocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
Record name | Amdinocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amdinocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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